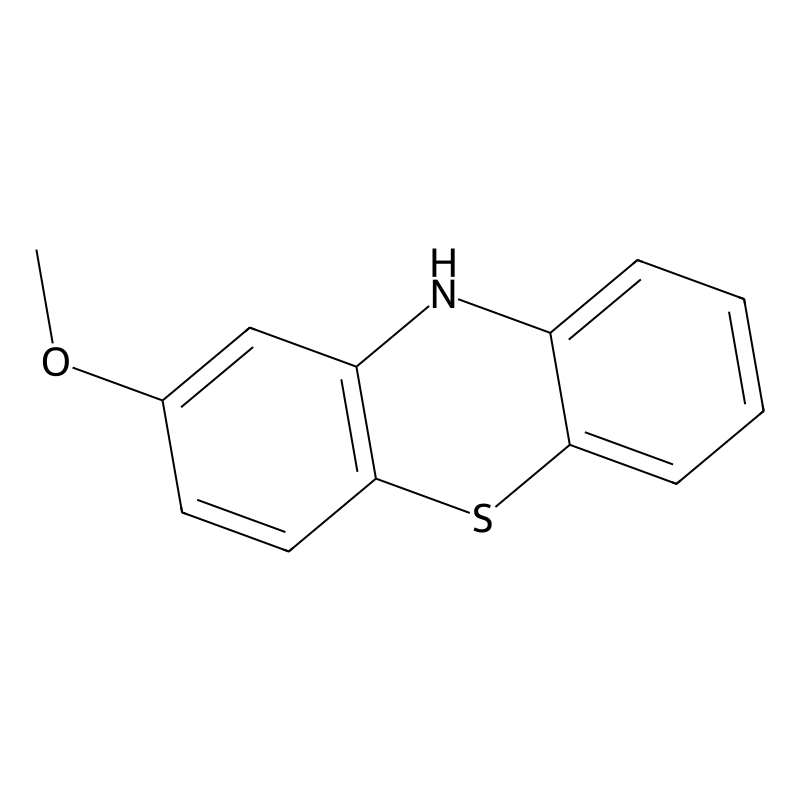

2-Methoxyphenothiazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Antimicrobial activity: Several studies have explored the antimicrobial properties of various phenothiazine derivatives, demonstrating their effectiveness against bacteria, fungi, and parasites [, ]. This suggests that 2-Methoxy-10H-phenothiazine could also be investigated for its potential antimicrobial activity.

- Antioxidant properties: Some phenothiazine derivatives have been shown to exhibit antioxidant properties []. This raises the possibility that 2-Methoxy-10H-phenothiazine may also possess similar properties, warranting further research.

2-Methoxyphenothiazine, also known as 2-methoxy-10H-phenothiazine, is an organic compound with the molecular formula C₁₃H₁₁NOS. It features a phenothiazine backbone, characterized by a sulfur atom and a nitrogen atom within a three-ring structure. The methoxy group (-OCH₃) is substituted at the second position of the phenothiazine ring, influencing both its chemical properties and biological activity. This compound is recognized for its role in medicinal chemistry, particularly in the development of antipsychotic medications.

- N-Alkylation: This reaction allows for the modification of the nitrogen atom in the phenothiazine ring, facilitating the synthesis of diverse derivatives with potential therapeutic applications .

- Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones, which may exhibit altered biological activities.

- Methylation: The methoxy group can be further modified through methylation reactions, impacting its solubility and reactivity .

2-Methoxyphenothiazine exhibits notable biological activities, primarily as an antipsychotic agent. Its derivatives are utilized in treating schizophrenia and other psychiatric disorders. The compound has shown:

- Antidepressant Properties: Some studies indicate that it may possess mood-stabilizing effects.

- Antimicrobial Activity: Research suggests potential efficacy against various bacterial strains.

- Antioxidant Effects: The compound may help mitigate oxidative stress, contributing to cellular protection .

The synthesis of 2-methoxyphenothiazine can be achieved through several methods:

- Condensation Reaction: Starting from resorcinol and aniline, the initial step involves a condensation reaction to form an intermediate compound, which is then subjected to further reactions to yield 2-methoxyphenothiazine .

- Catalytic Methods: Utilizing catalysts such as sodium hydroxide and iodine under controlled heating conditions can facilitate the formation of the desired product from simpler precursors .

- Recrystallization: After synthesis, recrystallization techniques are employed to purify the compound, ensuring high yields and purity levels (typically above 97% HPLC content) .

2-Methoxyphenothiazine finds applications in various fields:

- Pharmaceuticals: It is primarily used in manufacturing active pharmaceutical ingredients (APIs) for antipsychotic medications such as levomepromazine and methotrimeprazine .

- Dyes and Pigments: The compound serves as a precursor for synthesizing dyes due to its chromophoric properties.

- Research: It is used in biochemical research to explore drug interactions and mechanisms of action related to its biological activities .

Studies on 2-methoxyphenothiazine have focused on its interactions with various biological systems:

- Drug-Receptor Interactions: Investigations into how this compound binds to neurotransmitter receptors have provided insights into its antipsychotic effects.

- Synergistic Effects: Research has explored combinations with other compounds to enhance therapeutic efficacy or reduce side effects associated with antipsychotic treatments .

Several compounds share structural similarities with 2-methoxyphenothiazine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phenothiazine | Base structure without substitution | Used primarily as an antipsychotic agent |

| 10-Methylphenothiazine | Methyl group at position 10 | Exhibits enhanced lipid solubility |

| Thioridazine | Thioether substitution | Notable for its sedative effects |

| Chlorpromazine | Chlorine substitution | Widely used in clinical settings for schizophrenia |

These compounds differ mainly in their substituents on the phenothiazine ring, which significantly affects their pharmacological profiles and therapeutic uses.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 9 of 12 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 3 of 12 companies with hazard statement code(s):;

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (33.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Environmental Hazard